![molecular formula C37H34N2 B12601463 2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole CAS No. 643029-59-8](/img/structure/B12601463.png)
2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a benzimidazole core substituted with two biphenyl groups, each of which is further substituted with three methyl groups. The presence of these bulky substituents imparts significant steric hindrance, influencing the compound’s reactivity and stability.
準備方法
The synthesis of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivatives: The initial step involves the synthesis of 2,4,6-trimethylbiphenyl derivatives through Friedel-Crafts alkylation of biphenyl with methyl groups.
Coupling Reaction: The biphenyl derivatives are then coupled with benzimidazole precursors using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Cyclization: The final step involves cyclization to form the benzimidazole core, which can be achieved through condensation reactions under acidic or basic conditions.
Industrial production methods may involve continuous-flow synthesis techniques to enhance yield and purity while reducing reaction times and costs .
化学反応の分析
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the benzimidazole core to its corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the biphenyl rings, using reagents like halogens or nitro groups under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .
科学的研究の応用
2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole has diverse applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming stable complexes with transition metals for catalysis and material science applications.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its electronic properties
作用機序
The mechanism of action of 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell cycle arrest. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity .
類似化合物との比較
Compared to other similar compounds, 2,2-Bis(2’,4’,6’-trimethyl[1,1’-biphenyl]-4-yl)-2H-benzimidazole stands out due to its unique structural features and reactivity. Similar compounds include:
2,2’-Bis(2,4,6-trimethylphenyl)benzimidazole: Lacks the biphenyl groups, resulting in different steric and electronic properties.
2,2’-Bis(2,4,6-trimethylphenyl)-1H-benzimidazole: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2,2’-Bis(2,4,6-trimethylphenyl)-2H-benzimidazole: Another variant with distinct electronic properties due to different substitution
特性
CAS番号 |
643029-59-8 |
|---|---|
分子式 |
C37H34N2 |
分子量 |
506.7 g/mol |
IUPAC名 |
2,2-bis[4-(2,4,6-trimethylphenyl)phenyl]benzimidazole |
InChI |
InChI=1S/C37H34N2/c1-23-19-25(3)35(26(4)20-23)29-11-15-31(16-12-29)37(38-33-9-7-8-10-34(33)39-37)32-17-13-30(14-18-32)36-27(5)21-24(2)22-28(36)6/h7-22H,1-6H3 |
InChIキー |
STZYOBARTXNJRC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=CC=C(C=C2)C3(N=C4C=CC=CC4=N3)C5=CC=C(C=C5)C6=C(C=C(C=C6C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


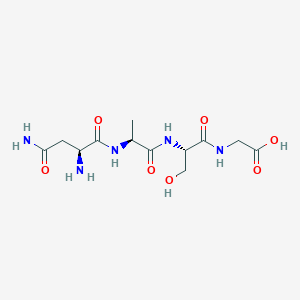
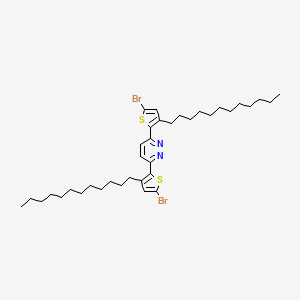
![(2-{[2-(Morpholin-4-yl)ethyl]amino}-1H-benzimidazol-6-yl)methanol](/img/structure/B12601398.png)
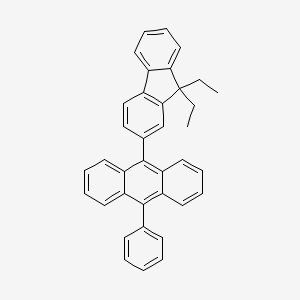
![([1,1'-Biphenyl]-2,2'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12601413.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12601421.png)
![N,N'-Bis[4-(4-nitroanilino)phenyl]-p-phenylenediamine](/img/structure/B12601435.png)

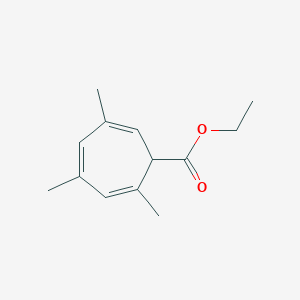
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
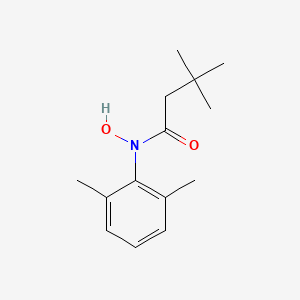
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
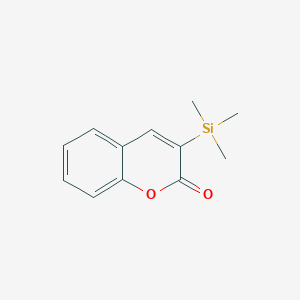
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
